2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide
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Overview
Description
2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes bromine, methoxy, phenoxy, hydroxyphenyl, and acetohydrazide groups.
Preparation Methods
The synthesis of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide typically involves multiple steps, including the bromination of a methoxyphenol derivative, followed by the formation of a phenoxy intermediate. The final step involves the condensation of the phenoxy intermediate with an acetohydrazide derivative under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The acetohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Scientific Research Applications
2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide can be compared with other similar compounds, such as:
2,4-dibromo-6-methoxyphenol: Shares the brominated methoxyphenol structure but lacks the acetohydrazide group.
4-hydroxyphenylacetohydrazide: Contains the hydroxyphenyl and acetohydrazide groups but lacks the brominated methoxyphenol structure.
2,4-dibromo-6-methylphenol: Similar brominated phenol structure but with a methyl group instead of a methoxy group.
The uniqueness of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16Br2N2O4 |
---|---|
Molecular Weight |
472.1 g/mol |
IUPAC Name |
2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C17H16Br2N2O4/c1-10(11-3-5-13(22)6-4-11)20-21-16(23)9-25-17-14(19)7-12(18)8-15(17)24-2/h3-8,22H,9H2,1-2H3,(H,21,23)/b20-10+ |
InChI Key |
DXYGXJSBNDIWPB-KEBDBYFISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=C(C=C(C=C1Br)Br)OC)/C2=CC=C(C=C2)O |
Canonical SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1Br)Br)OC)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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